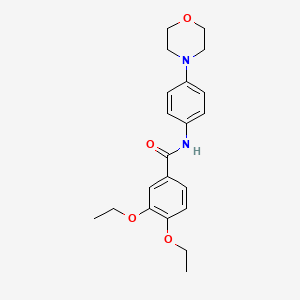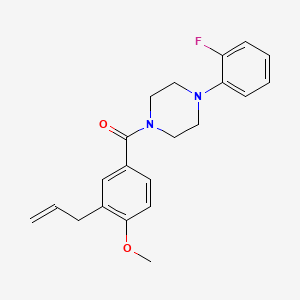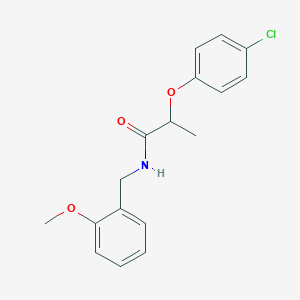
3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Übersicht
Beschreibung
3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide: is a synthetic organic compound with the molecular formula C24H32N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, substituted with diethoxy groups at the 3 and 4 positions, and a morpholinylphenyl group at the N-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-morpholinylaniline as the primary starting materials.
Amide Bond Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-morpholinylaniline to form the desired benzamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzamide group can yield the corresponding amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxyaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Antiplasmodial Activity: The compound has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth and metastasis.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may be utilized in the development of new agrochemical products for pest control.
Wirkmechanismus
The mechanism of action of 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it may inhibit enzymes like kinases or proteases, disrupting their normal function.
Pathways Involved: By modulating cell signaling pathways, the compound can influence processes such as cell cycle regulation, apoptosis, and immune response. This modulation can lead to therapeutic effects in diseases like cancer and malaria.
Vergleich Mit ähnlichen Verbindungen
3,4-Diethoxybenzoic Acid: Shares the diethoxy substitution pattern but lacks the morpholinylphenyl group.
4-Morpholinylaniline: Contains the morpholinylphenyl group but lacks the benzamide core.
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide: A structurally related compound with different substituents and biological activity.
Uniqueness:
Structural Features: The combination of diethoxy groups and a morpholinylphenyl group in the benzamide core makes 3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide unique.
Biological Activity: Its potent antiplasmodial and potential anticancer activities distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-19-10-5-16(15-20(19)27-4-2)21(24)22-17-6-8-18(9-7-17)23-11-13-25-14-12-23/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLWJJAEYMVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4427882.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4427885.png)

![N-(4-bromo-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4427904.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4427906.png)
![2-[4-(furan-2-carbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4427908.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427909.png)

![8-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4427937.png)
![N-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B4427943.png)
![N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4427954.png)
![N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4427966.png)
![6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4427972.png)
